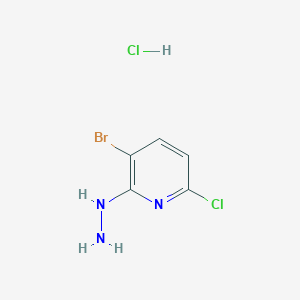

3-Bromo-6-chloro-2-hydrazinylpyridine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

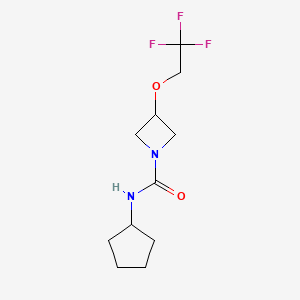

3-Bromo-6-chloro-2-hydrazinylpyridine hydrochloride is a chemical compound with the molecular formula C5H5BrClN3. It has a molecular weight of 222.47 . It is a powder in physical form .

Molecular Structure Analysis

The InChI code for 3-Bromo-6-chloro-2-hydrazinylpyridine is 1S/C5H5BrClN3/c6-3-1-2-4(7)9-5(3)10-8/h1-2H,8H2,(H,9,10) . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis

3-Bromo-6-chloro-2-hydrazinylpyridine hydrochloride is a powder . The compound has a molecular weight of 222.47 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Aplicaciones Científicas De Investigación

Chemical Analysis and Titration Applications

- 3-Bromo-6-chloro-2-hydrazinylpyridine hydrochloride is applicable in chemical analysis. Bromine chloride, a reagent used in the titration of organic compounds, can be involved in the analysis of hydrazine and its derivatives. The compound undergoes a 4-electron change in hydrochloric acid medium, indicating its potential role in precise quantification methods (Verma et al., 1978).

Synthesis and Structural Analysis

- This compound plays a role in the synthesis of complex organic structures. The migration of halogen atoms in halogeno-derivatives, including chlorination and bromination reactions, contributes to the formation of diverse pyridine structures. This implies its use in creating and studying halogenated organic molecules (Hertog & Schogt, 2010).

Pharmaceutical Research

- While the compound itself is not directly used in pharmaceuticals, its derivatives and related chemical reactions are significant in drug synthesis. For example, synthesis methods involving halogenation of α, β-unsaturated carbonyl compounds, where bromine or chlorine from compounds like 3-Bromo-6-chloro-2-hydrazinylpyridine hydrochloride is utilized, contribute to developing new pharmaceutical agents (Kim & Park, 2004).

Electrocatalytic Synthesis

- The compound is involved in electrocatalytic synthesis processes. Its derivatives, like 2-amino-5-bromopyridine, are used in the electrochemical reduction in the presence of CO2, indicating its potential in synthesizing aminonicotinic acid, a compound with various applications (Gennaro et al., 2004).

Material Science and Catalysis

- In material science, derivatives of 3-Bromo-6-chloro-2-hydrazinylpyridine hydrochloride are used in the preparation of complex materials. For instance, the synthesis of 3-pyridylboronic acid from 3-bromopyridine, a related compound, demonstrates its utility in creating materials for catalysis and other applications (Li et al., 2002).

Safety And Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335, H351, H361 . These codes correspond to different types of hazards associated with the compound, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), may cause respiratory irritation (H335), suspected of causing cancer (H351), and suspected of damaging fertility or the unborn child (H361) .

Propiedades

IUPAC Name |

(3-bromo-6-chloropyridin-2-yl)hydrazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrClN3.ClH/c6-3-1-2-4(7)9-5(3)10-8;/h1-2H,8H2,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFWWYKXLQJKLDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Br)NN)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrCl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.93 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-6-chloro-2-hydrazinylpyridine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-chlorophenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2822871.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2822874.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2822875.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2822880.png)